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molecular formula C10H11NO2S B8329323 6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one

6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one

Cat. No. B8329323
M. Wt: 209.27 g/mol
InChI Key: XKMSVFHYIRCOTR-UHFFFAOYSA-N
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Patent
US07618959B2

Procedure details

To a stirred solution of 6-vinyl-4H-benzo[1,4]thiazin-3-one (5.73 g, 30.0 mmole) in dry THF (100 mL) at RT was added 2M BH3.THF (7.5 mL, 15.0 mmole). After 24 h, H2O (15 mL) was slowly added to the reaction mixture followed by 3M NaOH (5 mL) and 30% H2O2 (3.3 mL). After the reaction solution was stirred for 3 h at 50° C., the reaction was concentrated under vacuum. The residue was dissolved in EtOAc and washed with H2O (20 mL) and 1M HCl (20 mL). The organic solution was dried (Na2SO4), concentrated under vacuum, and the remaining solid purified on silica (CH2Cl2/CH3OH, 95:5) afforded the title compound (2.60 g, 41%) as light yellow solid: LC-MS (ES): m/e 210 (M+H)+.
Name
6-vinyl-4H-benzo[1,4]thiazin-3-one
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[S:11][CH2:10][C:9](=[O:12])[NH:8][C:7]=2[CH:13]=1)=[CH2:2].B.C1C[O:18]CC1.[OH-].[Na+].OO>C1COCC1.O>[OH:18][CH2:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]2[S:11][CH2:10][C:9](=[O:12])[NH:8][C:7]=2[CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
6-vinyl-4H-benzo[1,4]thiazin-3-one
Quantity
5.73 g
Type
reactant
Smiles
C(=C)C=1C=CC2=C(NC(CS2)=O)C1
Name
Quantity
7.5 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After the reaction solution was stirred for 3 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with H2O (20 mL) and 1M HCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the remaining solid purified on silica (CH2Cl2/CH3OH, 95:5)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCCC=1C=CC2=C(NC(CS2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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